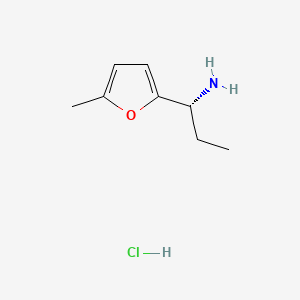
(R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride is a chiral compound with significant importance in various scientific fields It is a derivative of pyridine and pyrrolidine, featuring a pyridine ring substituted with a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and pyrrolidine as the primary starting materials.
Chiral Resolution: The chiral center in the pyrrolidine ring is introduced through chiral resolution techniques, often using chiral catalysts or auxiliaries.
Coupling Reaction: The pyrrolidine moiety is coupled to the pyridine ring through a nucleophilic substitution reaction, typically under basic conditions.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow chemistry to scale up the synthesis process.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize yield and purity.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation Products: Pyridine N-oxides.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Neuropharmacology: Investigated for its potential effects on neurotransmitter systems.
Enzyme Inhibition: Studied as an inhibitor of specific enzymes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Explored for its therapeutic potential in treating neurological disorders.
Industry
Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.
Material Science: Investigated for its role in the development of new materials.
Mécanisme D'action
The mechanism of action of ®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride: The enantiomer of the compound with different chiral properties.
3-(Pyrrolidin-2-yl)pyridine: The non-salt form of the compound.
2-(Pyrrolidin-1-yl)pyridine: A structural isomer with the pyrrolidine ring attached at a different position.
Uniqueness
®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other structural isomers. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.
Propriétés
IUPAC Name |
3-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;;/h1,3,5,7,9,11H,2,4,6H2;2*1H/t9-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKIOTLTYKVREB-KLQYNRQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CN=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![D-Glucitol 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate]](/img/new.no-structure.jpg)




